2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexyl group, a methoxy group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, including the formation of the indole core, bromination, and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl 6-chloro-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
- 2-(dimethylamino)ethyl 6-fluoro-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
Uniqueness
The presence of the bromine atom in 2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate imparts unique reactivity and properties compared to its chloro and fluoro analogs
Properties
Molecular Formula |
C27H33BrN2O3S |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-(phenylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C27H33BrN2O3S/c1-29(2)14-15-33-27(31)26-21-16-25(32-3)22(28)17-23(21)30(19-10-6-4-7-11-19)24(26)18-34-20-12-8-5-9-13-20/h5,8-9,12-13,16-17,19H,4,6-7,10-11,14-15,18H2,1-3H3 |
InChI Key |
HMBURUGTWCTVTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3CCCCC3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.